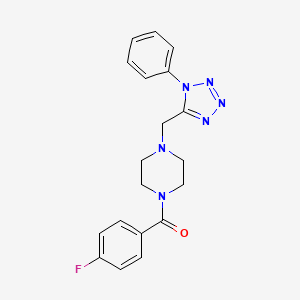

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDANXNAYGXXBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by the presence of a 4-fluorophenyl group and a tetrazole moiety linked through a piperazine scaffold. The structural features contribute to its interaction with biological targets, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives exhibit notable anticancer properties. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity against various cell lines including SGC-7901 and A549. Compound 6–31 from this series showed significant potency, inhibiting tubulin polymerization and disrupting microtubule organization in cancer cells, leading to G2/M phase arrest .

Antimicrobial Activity

Tetrazole compounds have also been assessed for their antimicrobial properties. A study indicated that specific 5-substituted tetrazoles demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .

Neuropharmacological Effects

The piperazine structure within the compound suggests potential neuropharmacological applications. Compounds with similar piperazine frameworks have been reported to exhibit anxiolytic and antidepressant effects. The interaction of tetrazole derivatives with neurotransmitter systems is an area of ongoing research, particularly concerning their role as modulators of serotonergic pathways.

Study 1: Anticancer Evaluation

In a recent study, a derivative of the compound was tested for its cytotoxic effects on HepG2 liver cancer cells. The results indicated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation assays .

Study 2: Antimicrobial Screening

A series of synthesized tetrazole derivatives were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives had superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound may exert its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Mechanism : The presence of the tetrazole ring is believed to enhance membrane permeability in bacterial cells, facilitating the entry of the drug and increasing its efficacy against microbial targets.

Scientific Research Applications

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also known as a tetrazole derivative, is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. Its molecular formula is C19H19FN6O, and it has a molecular weight of 366.4. The compound features a 4-fluorophenyl group and a tetrazole moiety linked through a piperazine scaffold, structural elements that contribute to its interactions with biological targets in neuropharmacology and oncology.

Anticancer Activity

Tetrazole derivatives have demonstrated anticancer properties. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and assessed for their anticancer activity against SGC-7901 and A549 cell lines . One compound in this series significantly inhibited tubulin polymerization, disrupting microtubule organization in cancer cells, leading to G2/M phase arrest .

Study 1: Anticancer Evaluation

- A derivative of this compound was tested for cytotoxic effects on HepG2 liver cancer cells. The compound induced apoptosis through the intrinsic pathway, indicated by increased levels of pro-apoptotic proteins and DNA fragmentation.

- Mechanism: The compound may exert anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Tetrazole compounds have also been evaluated for their antimicrobial properties, with specific 5-substituted tetrazoles showing antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial efficacy.

Study 2: Antimicrobial Screening

- A series of synthesized tetrazole derivatives were screened against common pathogens like Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents.

- Mechanism: The tetrazole ring is believed to enhance membrane permeability in bacterial cells, facilitating drug entry and increasing efficacy against microbial targets.

Neuropharmacological Effects

The piperazine structure in this compound suggests potential neuropharmacological applications. Compounds with similar piperazine frameworks have been reported to exhibit anxiolytic and antidepressant effects. The interaction of tetrazole derivatives with neurotransmitter systems is an ongoing research area, particularly regarding their role as modulators of serotonergic pathways.

Tryptophan-Kynurenine Pathway

The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . KYN metabolites, particularly kynurenic acid (KYNA), have garnered attention in neurobiology for their role in modulating NMDA receptors . KYNA exhibits antioxidant properties and acts as a non-competitive NMDA receptor antagonist, contributing to the preservation of neuronal health .

- KYNA’s inhibition of NMDA receptors prevents neurological damage in experimental models of brain disorders like Alzheimer's disease (AD) and Huntington's disease (HD) .

- While KYNA functions as an NMDA receptor antagonist, quinolinic acid (QUIN) acts as an NMDA receptor agonist, promoting harmful processes. This duality highlights the KYN pathway's influence on brain health .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, including piperazine-linked methanones, fluorophenyl groups, and heterocyclic systems. Below is a detailed comparison:

Table 1: Comparison of Key Structural and Pharmacological Features

Key Observations:

Structural Analogies :

- Piperazine Core : All compounds utilize a piperazine or modified piperazine (e.g., azetidine in JNJ-42226314) as a central scaffold, enhancing solubility and enabling diverse substitutions .

- Fluorophenyl Groups : The 4-fluorophenyl moiety is common, likely contributing to metabolic stability and receptor binding via hydrophobic interactions .

- Heterocyclic Variations : The tetrazole in the target compound contrasts with sulfonamides (), thiazoles (), or triazoles (). These heterocycles influence electronic properties and target selectivity.

Pharmacological Divergence: TRR469 (A1AR PAM) and JNJ-42226314 (MAGL inhibitor) demonstrate that minor structural changes (e.g., thiophen vs. azetidine) drastically alter target specificity . Compounds with sulfonamide substituents () exhibit antiproliferative activity, suggesting that the absence of sulfonamide in the target compound may limit its utility in oncology unless modified .

Physicochemical Data:

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, and what critical reaction conditions influence yield?

Answer: The synthesis of this compound likely involves multi-step reactions, including:

- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide (common for tetrazole derivatives) .

- Step 2: Alkylation of the tetrazole nitrogen with a piperazine derivative (e.g., chloromethylpiperazine) under basic conditions (K₂CO₃, DMF, 80°C) to introduce the piperazinylmethyl group .

- Step 3: Coupling the fluorophenyl group via a ketone linkage using a Friedel-Crafts acylation or nucleophilic acyl substitution .

Critical Conditions:

- Temperature Control: Elevated temperatures (80–100°C) are often required for cycloaddition and alkylation steps but must be optimized to avoid decomposition .

- Catalysts: Lewis acids like AlCl₃ may enhance acylation efficiency .

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tetrazole formation | NaN₃, NH₄Cl, DMF, 100°C | 65–75 | |

| Piperazine alkylation | K₂CO₃, DMF, 80°C | 50–60 | |

| Acylation | AlCl₃, CH₂Cl₂, RT | 70–80 |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Resolve piperazine conformation and tetrazole-piperazine spatial arrangement. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···F, π–π stacking) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 435.18) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its potential as an enzyme inhibitor or receptor ligand?

Answer:

- Enzyme Inhibition Assays:

- Receptor Binding Studies:

Data Contradiction Resolution:

Q. What strategies are effective for analyzing intermolecular interactions and stability in crystalline or solution states?

Answer:

- Crystalline State:

- X-ray Diffraction: Resolve C–H···O/N and π–π interactions (e.g., fluorophenyl-tetrazole stacking) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C expected for aromatic systems) .

- Solution State:

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.